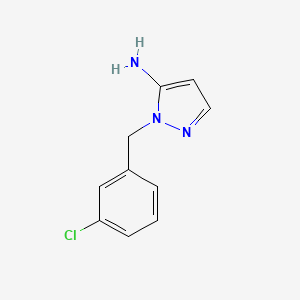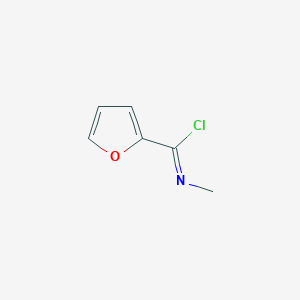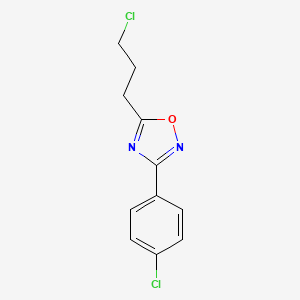
6-Cloro-2-metoxynicotinaldehído
Descripción general
Descripción
6-Chloro-2-methoxynicotinaldehyde is a heterocyclic derivative and can be used as a pharmaceutical intermediate . It is a useful research chemical .
Synthesis Analysis
The synthesis of 6-chloro-2-methoxynicotinaldehyde can be achieved from 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE and Sodium Methoxide .Molecular Structure Analysis
The molecular formula of 6-Chloro-2-methoxynicotinaldehyde is C7H6ClNO2 . The molecular weight is 171.58 . The structure includes a heterocyclic ring .Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 275.2±35.0 °C at 760 mmHg . The flash point is 120.2±25.9 °C . The exact mass is 171.008713 .Aplicaciones Científicas De Investigación
Síntesis Orgánica
6-Cloro-2-metoxynicotinaldehído (6-CMN) incorpora un anillo de piridina, un andamiaje común en muchas moléculas biológicamente activas . Puede servir como material de partida para sintetizar nuevos compuestos con posibles aplicaciones terapéuticas. Los grupos metoxi y cloro en la molécula pueden participar en diversas reacciones químicas, lo que permite diversas posibilidades de funcionalización.
Química Medicinal
El anillo de piridina y el grupo funcional aldehído en 6-CMN se encuentran con frecuencia en los fármacos. Los investigadores podrían investigar 6-CMN por su posible actividad biológica. Esto podría implicar su detección frente a diferentes dianas, como enzimas o receptores, para ver si tiene alguna propiedad medicinal. Si muestra resultados prometedores, estudios adicionales podrían explorar su mecanismo de acción y optimizar su estructura para una mejor potencia y selectividad.
Ciencia de Materiales
La estructura del anillo aromático de 6-CMN podría contribuir a propiedades electrónicas que podrían ser útiles en aplicaciones de ciencia de materiales. Los investigadores podrían explorar si 6-CMN se puede incorporar a polímeros u otros materiales para crear nuevas funcionalidades.
Intermediario Farmacéutico
6-CMN es un derivado heterocíclico y puede utilizarse como intermedio farmacéutico . Puede utilizarse en la síntesis de diversos compuestos farmacéuticos .
Química Computacional
6-CMN puede utilizarse en química computacional para visualizaciones de simulación . Programas como Amber, GROMACS, Avogadro, Pymol, Chimera, Blender y VMD, etc. pueden producir impresionantes visualizaciones de simulación .
Investigación de Seguridad
6-CMN puede utilizarse en investigación de seguridad. Tiene ciertas frases de peligro asociadas a él, como "Nocivo en caso de ingestión", "Provoca irritación cutánea", "Puede provocar una reacción alérgica en la piel", "Provoca irritación ocular grave" y "Puede provocar irritación de las vías respiratorias". Los investigadores pueden utilizar esta información para desarrollar procedimientos de manipulación y uso más seguros para este compuesto.
Safety and Hazards
The compound has been classified with the GHS07 symbol, indicating that it can cause harm if swallowed, skin irritation, allergic skin reaction, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mecanismo De Acción
Target of Action
This compound is a heterocyclic derivative and can be used as a pharmaceutical intermediate .
Mode of Action
It is known that the compound contains a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The chlorine atom is attached at the 6th position of the ring, while a methoxy group (OCH3) is attached at the 2nd position
Biochemical Pathways
As a pharmaceutical intermediate, it may be involved in the synthesis of various drugs, potentially affecting a wide range of biochemical pathways depending on the final product .
Pharmacokinetics
Its physicochemical properties such as molecular weight (17158 Da) and predicted density (1317±006 g/cm3) suggest that it may have reasonable bioavailability .
Result of Action
As a pharmaceutical intermediate, the effects of this compound would largely depend on the final drug that it is used to synthesize .
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c to maintain its stability .
Análisis Bioquímico
Biochemical Properties
6-Chloro-2-methoxynicotinaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interaction between 6-Chloro-2-methoxynicotinaldehyde and aldehyde dehydrogenase can lead to the inhibition of the enzyme’s activity, affecting the overall metabolic processes .
Cellular Effects
The effects of 6-Chloro-2-methoxynicotinaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Chloro-2-methoxynicotinaldehyde has been shown to affect the expression of genes involved in oxidative stress response, leading to altered cellular metabolism and function. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing various cellular processes .
Molecular Mechanism
At the molecular level, 6-Chloro-2-methoxynicotinaldehyde exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the binding of 6-Chloro-2-methoxynicotinaldehyde to aldehyde dehydrogenase results in the inhibition of the enzyme’s activity, which in turn affects the metabolic pathways involving aldehydes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-methoxynicotinaldehyde have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 6-Chloro-2-methoxynicotinaldehyde is relatively stable under inert gas conditions but can degrade over time when exposed to air or light. This degradation can lead to a decrease in its efficacy and altered effects on cellular processes .
Dosage Effects in Animal Models
The effects of 6-Chloro-2-methoxynicotinaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal effects, while deviations from this range can lead to reduced efficacy or increased toxicity .
Metabolic Pathways
6-Chloro-2-methoxynicotinaldehyde is involved in several metabolic pathways, primarily those related to aldehyde metabolism. It interacts with enzymes such as aldehyde dehydrogenase and aldehyde oxidase, influencing the conversion of aldehydes to carboxylic acids. These interactions can affect metabolic flux and metabolite levels, leading to changes in overall metabolic processes .
Transport and Distribution
Within cells and tissues, 6-Chloro-2-methoxynicotinaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and localization, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 6-Chloro-2-methoxynicotinaldehyde plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response. This localization is essential for its role in modulating cellular processes and metabolic pathways .
Propiedades
IUPAC Name |
6-chloro-2-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBARORPQMEWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445994 | |
| Record name | 6-CHLORO-2-METHOXYNICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95652-81-6 | |
| Record name | 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95652-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-CHLORO-2-METHOXYNICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-methoxypyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (2R)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate](/img/structure/B1353412.png)
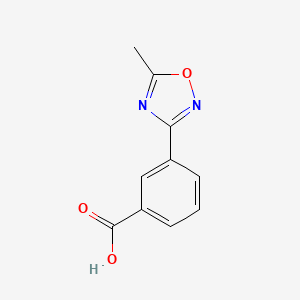
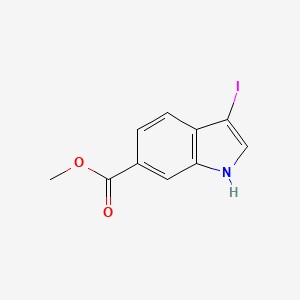
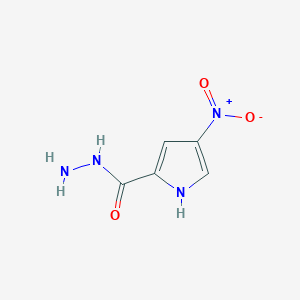


![[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B1353425.png)
